

Application Note: High-Performance Liquid Chromatography for the Quantification of Mepiroxol

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Compound of Interest

Compound Name: Mepiroxol

Cat. No.: B1676277

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This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Mepiroxol**. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Mepiroxol is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. Accurate and precise quantification of **Mepiroxol** in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This document provides a detailed, validated HPLC method for the determination of **Mepiroxol**. The method is simple, accurate, and reproducible, making it suitable for routine analysis.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Conditions
HPLC System	Quaternary Solvent Manager, Sample Manager, PDA Detector
Column	Inertsil C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	Acetonitrile and Mobile Phase A (76:24 v/v)
Gradient Elution	Time (min)
0	
10	
30	
35	
36	
45	
Flow Rate	1.0 mL/min ^[1]
Injection Volume	20 µL ^[1]
Column Temperature	50°C ^[1]
Detection Wavelength	245 nm ^[1]
Diluent	Water and Methanol (50:50 v/v) ^[1]

2. Preparation of Standard Solutions

- **Standard Stock Solution:** Accurately weigh and transfer about 40 mg of **Mepiroxol** working standard into a 100 mL volumetric flask. Add 50 mL of methanol, sonicate to dissolve, and then dilute to volume with methanol.
- **Working Standard Solution:** Further dilute the stock solution with the diluent to achieve a final concentration within the linear range of the assay.

3. Preparation of Sample Solutions (from Syrup Formulation)

- Accurately measure 5 mL of the syrup and transfer it into a 50 mL volumetric flask.
- Add 30 mL of the diluent and shake for approximately 10 minutes.
- Dilute to the mark with the diluent and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.

Method Validation Summary

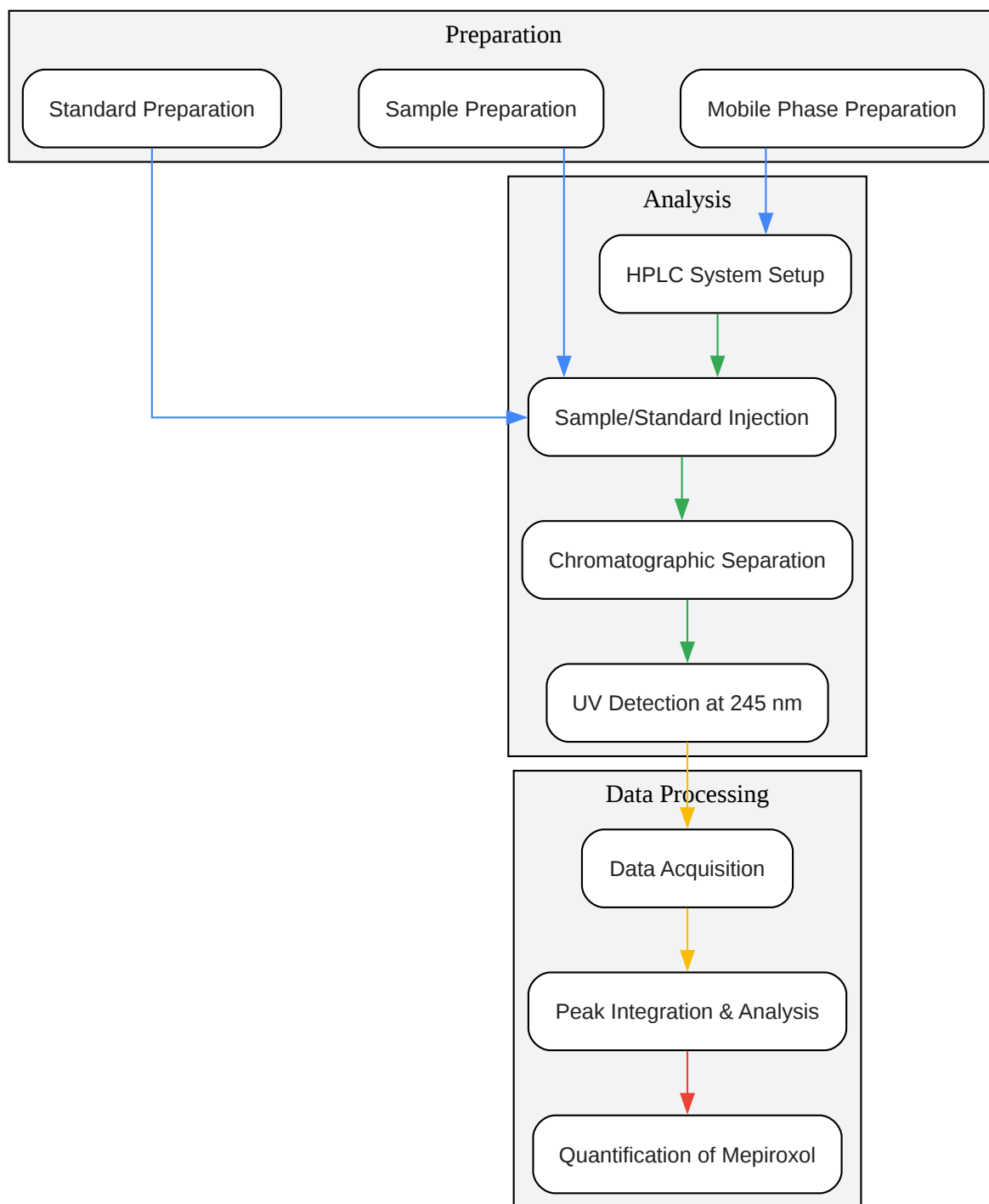
The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized below.

Table 2: Method Validation Data

Parameter	Result
Linearity Range	300 - 900 ppm
Correlation Coefficient (r^2)	> 0.99
Accuracy (% Recovery)	99.55 - 101.1 %
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.024 ppm
Limit of Quantification (LOQ)	0.08 ppm

Experimental Workflow

The logical flow of the experimental procedure, from preparation to analysis, is illustrated in the following diagram.



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Caption: Experimental workflow for **Mepiroxol** quantification by HPLC.

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References

- 1. banglajol.info [banglajol.info]
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